Pelargonin chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

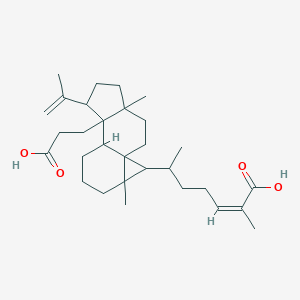

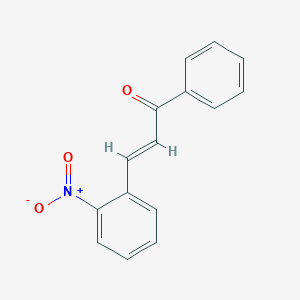

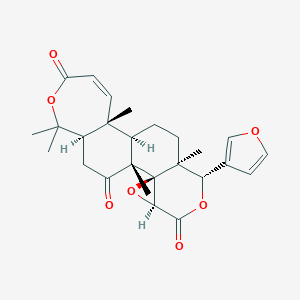

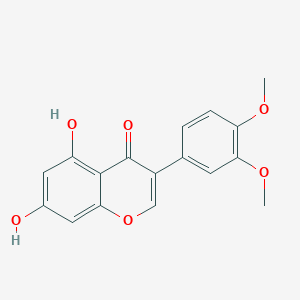

Pelargonin chloride is a naturally occurring anthocyanin, a type of plant pigment responsible for the red, purple, and blue colors in many fruits and vegetables. It is found in significant amounts in red fruits and vegetables such as strawberries, raspberries, and pomegranates . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .

Mechanism of Action

Pelargonin chloride, also known as Pelargonidin-3,5-O-diglucoside chloride, Pelargonin (glycoside), or Pelargonidin 3,5-diglucoside, is a compound of interest in the field of biochemistry due to its potential therapeutic properties .

Target of Action

This compound is an anthocyanin, a type of flavonoid that is present in fruits and vegetables as natural colorants . It has been found in dates and has been investigated for its anti-allergic properties

Mode of Action

It is known to display antioxidant and antigenotoxic properties . This suggests that it may interact with its targets to neutralize harmful free radicals and prevent damage to genetic material.

Biochemical Pathways

This compound is involved in the anthocyanin biosynthetic pathway . Anthocyanins are responsible for the red, purple, and blue colors in many fruits and vegetables. They are also known to have antioxidant properties, which can help protect cells from damage by harmful free radicals .

Pharmacokinetics

Like other anthocyanins, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and antigenotoxic properties . By neutralizing harmful free radicals, it can help protect cells from oxidative stress, which is associated with various diseases, including cancer and cardiovascular disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antioxidant activity may be enhanced in the presence of other antioxidants. Additionally, factors such as pH, temperature, and light exposure can affect its stability .

Biochemical Analysis

Biochemical Properties

Pelargonin chloride acts as a scavenger for reactive oxygen species (ROS) and reactive nitrogen species (RNS) . It demonstrates inhibitory effects on enzymes involved in the production of ROS, RNS, and pro-inflammatory cytokines . This interaction with enzymes and other biomolecules plays a crucial role in biochemical reactions.

Cellular Effects

This compound influences cell function by its antioxidant and antigenotoxic properties It can prevent oxidative stress and inflammation, which are common in many cellular processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It has been found to have inhibitory effects on enzymes involved in the production of ROS, RNS, and pro-inflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pelargonin chloride can be synthesized through the glycosylation of pelargonidin. The process involves the reaction of pelargonidin with glucose molecules in the presence of glycosyltransferase enzymes . The reaction typically occurs under mild acidic conditions to facilitate the attachment of glucose molecules to the pelargonidin structure.

Industrial Production Methods

Industrial production of pelargonidin 3,5-diglucoside often involves extraction from natural sources such as berries and pomegranates. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form . Solvents such as methanol, ethanol, and water are commonly used in the extraction process .

Chemical Reactions Analysis

Types of Reactions

Pelargonin chloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert pelargonidin 3,5-diglucoside into its leucoanthocyanin form.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanins.

Substitution: Acetylated and benzoylated derivatives.

Scientific Research Applications

Pelargonin chloride has a wide range of scientific research applications:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties under different pH conditions.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antioxidant properties.

Industry: Used in the food industry as a natural colorant and in cosmetics for its antioxidant properties.

Comparison with Similar Compounds

Pelargonin chloride is compared with other anthocyanins such as cyanidin 3,5-diglucoside, delphinidin 3,5-diglucoside, and peonidin 3,5-diglucoside:

Cyanidin 3,5-diglucoside: Similar antioxidant properties but differs in color and stability under various pH conditions.

Delphinidin 3,5-diglucoside: Exhibits stronger antioxidant activity but is less stable in acidic conditions.

Peonidin 3,5-diglucoside: Known for its anti-inflammatory properties but has a different absorption spectrum.

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-cancer properties, making it a valuable compound for various applications.

Properties

IUPAC Name |

2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRROHKULXIUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

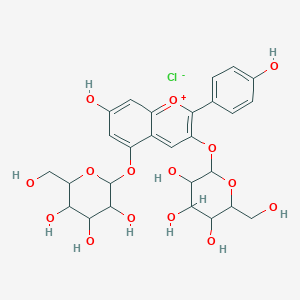

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17334-58-6 |

Source

|

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.